4-((2-Fluorobenzyl)oxy)piperidine hydrochloride basic properties
4-((2-Fluorobenzyl)oxy)piperidine hydrochloride basic properties
An In-depth Technical Guide on the Core Basic Properties of 4-((2-Fluorobenzyl)oxy)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is a substituted piperidine derivative that serves as a crucial building block in modern medicinal chemistry. The piperidine ring is a privileged scaffold, widely present in a vast number of approved pharmaceutical agents due to its favorable physicochemical properties and ability to interact with biological targets.[1] This guide, prepared from the perspective of a senior application scientist, provides an in-depth analysis of the core basic properties of this compound, moving beyond a simple data sheet to explain the causality behind its chemical behavior. Understanding these fundamental properties is paramount for its effective use in the synthesis of novel bioactive molecules, particularly in the development of treatments for neurological disorders.[1][2]
Molecular Structure and Physicochemical Properties
The structure of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is defined by three key components: a saturated heterocyclic piperidine ring, a flexible ether linkage, and an ortho-substituted fluorobenzyl group. The hydrochloride salt form enhances its stability and aqueous solubility, making it ideal for laboratory use and in early-stage drug formulation.
Caption: Structure of 4-((2-Fluorobenzyl)oxy)piperidine Hydrochloride.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 614731-34-9 | [3] |
| Molecular Formula | C₁₂H₁₇ClFNO | [3] |
| Molecular Weight | 245.72 g/mol | [3] |
| Appearance | White to off-white solid/powder | [4][5] |
| Purity | Typically ≥97-98% | [3][4] |
The Chemistry of Basicity: An In-Depth Look
The term "basic properties" refers directly to the ability of the piperidine nitrogen to accept a proton. This characteristic is fundamental to its reactivity, solubility, and physiological behavior.
The Piperidine Nitrogen: The Locus of Basicity
The foundational basicity of this molecule originates from the lone pair of electrons on the nitrogen atom within the piperidine ring. This nitrogen is sp³-hybridized, meaning its lone pair resides in an orbital with higher p-character compared to the sp²-hybridized nitrogen in aromatic systems like pyridine.[6] This makes the lone pair more available for donation to a proton, rendering piperidine and its simple derivatives significantly stronger bases than their aromatic counterparts.[6] The pKa of the conjugate acid of piperidine is approximately 11.2.[7]
Inductive Effects of the 4-Substituent
The 4-((2-fluorobenzyl)oxy) substituent modulates this inherent basicity. The ether oxygen atom is electronegative and exerts a weak electron-withdrawing inductive effect (-I effect) through the sigma bonds of the cyclohexane-like ring. This effect slightly pulls electron density away from the nitrogen atom, which in turn makes the lone pair marginally less available for protonation. Consequently, one can expertly predict that the pKa of 4-((2-fluorobenzyl)oxy)piperidine's conjugate acid will be slightly lower than that of unsubstituted piperidine. An estimated pKa in the range of 10.5 - 11.0 is a reasonable starting point for experimental design, such as selecting appropriate buffer systems.
The Role of the Hydrochloride Salt
In its common commercial form, the compound is supplied as a hydrochloride salt. This is achieved by reacting the basic free-base form with hydrochloric acid.
Reaction: R₃N (base) + HCl (acid) → [R₃NH]⁺Cl⁻ (salt)
This salt formation is a critical, practical step. The resulting ionic salt is typically a stable, crystalline solid that is easier to handle, weigh, and store than the often-oily free base.[8][9] Furthermore, the salt form generally confers greater solubility in aqueous and protic solvents, a vital property for many biological and synthetic applications.
Synthesis and Analytical Validation
A trustworthy protocol must be a self-validating system. The synthesis of this compound is straightforward and relies on well-established chemical principles, primarily the Williamson ether synthesis, which provides a reliable and high-yielding route.
Retrosynthetic Analysis and Strategy
The logical disconnection for this molecule is at the ether bond, pointing to 4-hydroxypiperidine and 2-fluorobenzyl halide as the primary starting materials. To prevent undesired N-alkylation of the piperidine nitrogen, it is crucial to use an N-protected 4-hydroxypiperidine, such as N-Boc-4-hydroxypiperidine. The Boc (tert-butoxycarbonyl) group is an excellent choice as it is stable to the basic conditions of the ether synthesis and can be cleanly removed under acidic conditions, which also facilitates the final hydrochloride salt formation.
Caption: Synthetic workflow for the target compound.
Experimental Protocol: A Self-Validating Method
This protocol is designed for clarity and reproducibility.
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N-Boc Protection (if starting from 4-hydroxypiperidine):
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent like dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) and a base such as triethylamine (1.1 eq).
-
Stir at room temperature for 12-18 hours until TLC analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup and purify by column chromatography to yield N-Boc-4-hydroxypiperidine.[10]
-
-
Williamson Ether Synthesis:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) carefully.
-
Cool the suspension to 0 °C and add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in THF dropwise.
-
Allow the mixture to stir for 30-60 minutes at 0 °C to form the alkoxide.
-
Add 2-fluorobenzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction carefully by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the N-Boc protected intermediate.
-
-
Deprotection and Salt Formation:
-
Dissolve the purified N-Boc intermediate in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Add an excess of a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether) at 0 °C.
-
Stir for 2-4 hours at room temperature. A precipitate will form.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final 4-((2-fluorobenzyl)oxy)piperidine hydrochloride salt.
-
Analytical Characterization Profile
Validation of the final product's identity and purity is essential.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include δ ~9.0-8.5 (broad singlet, 2H, -NH₂⁺-), δ ~7.5-7.2 (multiplet, 4H, aromatic protons), δ ~4.6 (singlet, 2H, benzylic -O-CH₂-), δ ~3.8-3.6 (multiplet, 1H, piperidine C4-H), and δ ~3.2-2.9 and ~2.0-1.7 (multiplets, 8H, remaining piperidine protons).
-
Mass Spectrometry (ESI+): The analysis would be performed on the free base. The expected molecular ion peak [M+H]⁺ would be at m/z = 210.1, corresponding to the protonated free base C₁₂H₁₆FNO.
-
FT-IR (ATR): Key vibrational bands would be observed around 2800-2400 cm⁻¹ (broad, N-H stretch of the ammonium salt), ~1600 cm⁻¹ (C=C aromatic stretch), and a strong band around 1100 cm⁻¹ (C-O-C ether stretch).
Safety, Handling, and Stability
Proper handling ensures both user safety and compound integrity.
-
Hazard Profile: This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3][8][9] Some data also suggests it may cause respiratory irritation.[3][9]
-
Handling Precautions: Always handle in a well-ventilated area or chemical fume hood.[9][11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid generating dust. Wash hands thoroughly after handling.[8][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] It should be stored locked up, away from incompatible materials such as strong oxidizing agents.[8][9]
-
Chemical Stability: The hydrochloride salt is generally stable under recommended storage conditions. The primary point of potential degradation is the benzyl ether linkage, which is susceptible to cleavage by strong acids or catalytic hydrogenation.[13] This reactivity can be exploited synthetically but should be considered during reaction planning to avoid unintended debenzylation.
Applications in Research and Drug Discovery
The utility of 4-((2-fluorobenzyl)oxy)piperidine hydrochloride lies in its role as a versatile intermediate for constructing more complex molecules with potential therapeutic value.
Caption: Role as a versatile building block in drug discovery.
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Scaffold for Elaboration: The basic nitrogen of the piperidine ring is a key handle for further chemical modification. It can be readily functionalized via reactions such as reductive amination, acylation, or alkylation to build a library of diverse compounds for screening.
-
Modulation of Properties: The introduction of this specific building block into a molecule can favorably modulate its properties. The piperidine ring provides a three-dimensional structure that can be crucial for fitting into the binding pocket of a protein target.[1] The fluorobenzyl group increases lipophilicity and the fluorine atom can serve as a hydrogen bond acceptor or block metabolic oxidation at that position.
-
Neurological Drug Candidates: Piperidine derivatives are common in CNS-acting drugs. This intermediate is a valuable precursor for synthesizing molecules that target receptors and enzymes in the central nervous system, in line with its potential application in developing neurological treatments.[2]
Conclusion
4-((2-Fluorobenzyl)oxy)piperidine hydrochloride is more than just a chemical on a shelf; it is a carefully designed tool for the medicinal chemist. Its fundamental basicity, governed by the sp³-hybridized nitrogen of the piperidine ring, is key to its utility, enabling purification, handling, and further synthetic elaboration. By understanding its core properties—from its predictable pKa and reliable synthesis to its specific handling requirements—researchers can fully leverage this compound's potential to construct the next generation of innovative therapeutics.
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PubMed. Roles of two basic nitrogen atoms in 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives in production of opioid agonist and antagonist activities. Available from: [Link]
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